molecular formula C9H10ClF2N B1431107 3-(2,3-Difluorophenyl)azetidine hydrochloride CAS No. 1260870-03-8

3-(2,3-Difluorophenyl)azetidine hydrochloride

Cat. No. B1431107
M. Wt: 205.63 g/mol
InChI Key: BWWAGMWFOHOZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2,3-Difluorophenyl)azetidine hydrochloride” is a chemical compound with the CAS Number 1260870-03-8 . It has a molecular weight of 169.17 and is typically found in a yellow to brown liquid form .


Molecular Structure Analysis

The InChI code for “3-(2,3-Difluorophenyl)azetidine hydrochloride” is 1S/C9H9F2N/c10-8-3-1-2-7 (9 (8)11)6-4-12-5-6/h1-3,6,12H,4-5H2 . This indicates that the molecule contains 9 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom.


Physical And Chemical Properties Analysis

“3-(2,3-Difluorophenyl)azetidine hydrochloride” is a yellow to brown liquid . and should be stored at temperatures between 2-8°C .

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(2,3-difluorophenyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-8-3-1-2-7(9(8)11)6-4-12-5-6;/h1-3,6,12H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWAGMWFOHOZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=C(C(=CC=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Difluorophenyl)azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,3-Difluorophenyl)azetidine hydrochloride
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3-(2,3-Difluorophenyl)azetidine hydrochloride
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3-(2,3-Difluorophenyl)azetidine hydrochloride
Reactant of Route 4
3-(2,3-Difluorophenyl)azetidine hydrochloride
Reactant of Route 5
3-(2,3-Difluorophenyl)azetidine hydrochloride
Reactant of Route 6
3-(2,3-Difluorophenyl)azetidine hydrochloride

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